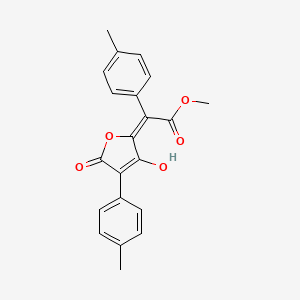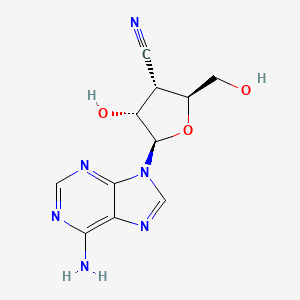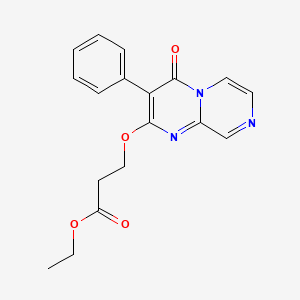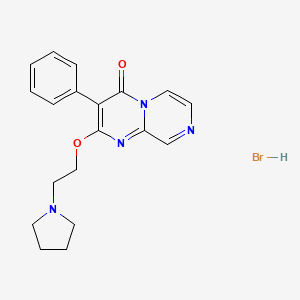
Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is a complex organic compound that features a furan ring substituted with hydroxy, oxo, and p-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of p-tolylacetic acid with a suitable furan derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Aplicaciones Científicas De Investigación
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is unique due to its combination of functional groups and the presence of the furan ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Propiedades
Número CAS |
37542-24-8 |
|---|---|
Fórmula molecular |
C21H18O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
methyl (2E)-2-[3-hydroxy-4-(4-methylphenyl)-5-oxofuran-2-ylidene]-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-4-8-14(9-5-12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-10-6-13(2)7-11-15/h4-11,22H,1-3H3/b19-17+ |
Clave InChI |
QDCOZQJSQYAOCF-HTXNQAPBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=C(C=C3)C)\C(=O)OC)/OC2=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=C(C3=CC=C(C=C3)C)C(=O)OC)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)







![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)

![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)


